METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE
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Overview
Description
METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that combines elements of benzothiazole and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE typically involves the condensation of benzothiazole derivatives with pyrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action for METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and pyrazole moieties can bind to active sites, altering the function of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid
- 1,3-benzothiazol-2-yl (2-chloro-1,3-thiazol-5-yl)methyl sulfone
- 5-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3’-naphthopyrans]
Uniqueness
METHYL 2-{1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-ETHOXYETHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is unique due to its combination of benzothiazole and pyrazole structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-ethoxyethylidene)-5-oxopyrazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-4-24-10(2)15-12(9-14(21)23-3)19-20(16(15)22)17-18-11-7-5-6-8-13(11)25-17/h5-8H,4,9H2,1-3H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMQNNYJOMRBU-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C(=NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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